molecular formula C9H10N2O4 B8606897 2-[(4-nitrophenyl)methylamino]acetic Acid

2-[(4-nitrophenyl)methylamino]acetic Acid

Cat. No.: B8606897
M. Wt: 210.19 g/mol
InChI Key: MTYVHSVHCBZXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-nitrophenyl)methylamino]acetic Acid is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to an amino group (-NH-) and an acetic acid moiety. The compound’s structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-nitrophenyl)methylamino]acetic Acid typically involves the nitration of aniline derivatives followed by subsequent reactions to introduce the acetic acid moiety. One common method involves the reaction of 4-nitroaniline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-nitrophenyl)methylamino]acetic Acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[(4-nitrophenyl)methylamino]acetic Acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-nitrophenyl)methylamino]acetic Acid involves its interaction with specific molecular targets and pathways The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

    Nitrobenzene: Shares the nitro group but lacks the amino and acetic acid moieties.

    4-Nitroaniline: Contains the nitro and amino groups but lacks the acetic acid moiety.

    Methyl 4-nitrobenzoate: Contains the nitro group and a methyl ester but lacks the amino group.

Uniqueness

2-[(4-nitrophenyl)methylamino]acetic Acid is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both the nitro and amino groups allows for diverse chemical transformations, making it a versatile compound in various research applications.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-(N-methyl-4-nitroanilino)acetic acid

InChI

InChI=1S/C9H10N2O4/c1-10(6-9(12)13)7-2-4-8(5-3-7)11(14)15/h2-5H,6H2,1H3,(H,12,13)

InChI Key

MTYVHSVHCBZXSV-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (4-nitro-phenylamino)-acetic acid (1.3 g, 6.6 mmol) in formic acid (5 mL) and formaldehyde (5 mL) was heated at reflux overnight. The mixture was concentrated in vacuo and 1N hydrochloric acid added to the residue giving a pH ˜3. The mixture was extracted with ethyl acetate then the organic phase was washed with water and brine. Concentration in vacuo afforded [methyl-(4-nitro-phenyl)-amino]-acetic acid (1.2 g, 86%) as a yellow solid.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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